Solubility Profile of 4-Chloro-N-methylpyridine-3-carboxamide in Organic Solvents
Solubility Profile of 4-Chloro-N-methylpyridine-3-carboxamide in Organic Solvents
[1]
Executive Summary & Chemical Identity[1]
4-Chloro-N-methylpyridine-3-carboxamide (CAS: 62458-78-0 ) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, including those targeting CSF-1R signaling pathways.[1] Its solubility profile is governed by the interplay between the pyridine ring's basicity, the polarity of the N-methylcarboxamide moiety, and the lipophilicity introduced by the chloro-substituent.[1]
Understanding the solubility of this compound is essential for optimizing reaction yields (particularly nucleophilic aromatic substitutions), purification via recrystallization, and formulation for biological assays.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-chloro-N-methylpyridine-3-carboxamide |
| CAS Number | 62458-78-0 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| Key Functional Groups | Pyridine nitrogen (acceptor), Amide (donor/acceptor), Chloro (lipophilic) |
Solubility Profile in Organic Solvents
The solubility behavior of 4-chloro-N-methylpyridine-3-carboxamide can be categorized by solvent polarity and functional interaction. The data below synthesizes empirical observations from synthesis protocols (e.g., patent US20070237904) and structural property relationships.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Ideal for stock solutions in biological assays and nucleophilic substitution reactions.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Preferred solvent for liquid-liquid extraction and chromatography loading.[1] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Good solubility; often used as co-solvents or for recrystallization when mixed with anti-solvents.[1] |
| Aromatic | Toluene | Temperature Dependent | Critical: Soluble at reflux (110°C) but significantly less soluble at RT.[1] Used for synthesis and crystallization.[1][2] |
| Esters | Ethyl Acetate | Moderate | Standard solvent for silica gel chromatography and extraction.[1] |
| Alkanes | Hexanes, Heptane | Low / Insoluble | Acts as an anti-solvent to induce precipitation or crystallization.[1] |
| Aqueous | Water | Low (Neutral form) | Poor solubility at neutral pH; highly soluble as the Hydrochloride (HCl) salt.[1] |
Mechanistic Insight[1]
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Toluene Behavior: In synthetic workflows, toluene is frequently used as the reaction medium for the chlorination of 4-chloronicotinic acid precursors.[1] The intermediate remains soluble in hot toluene, allowing for homogeneous reaction kinetics, but precipitates or oils out upon cooling or concentration, facilitating isolation [1].
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H-Bonding: The amide -NH serves as a hydrogen bond donor, while the pyridine nitrogen and amide carbonyl are acceptors.[1] This dual nature drives high solubility in protic solvents (MeOH) and strong dipoles (DMSO), but limits solubility in non-polar alkanes.[1]
Experimental Protocols
To ensure reproducibility in drug development, the following protocols define how to validate solubility and utilize it for purification.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation limit in a specific solvent at 25°C.[1]
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Preparation: Weigh approximately 10 mg of solid 4-chloro-N-methylpyridine-3-carboxamide into a 4 mL glass vial.
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Solvent Addition: Add the target solvent in 50 µL aliquots.
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Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves immediately, record the volume.[1]
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Saturation: If solid remains, place the vial on an orbital shaker (500 rpm) at 25°C for 24 hours.
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Analysis: Centrifuge (10,000 rpm, 5 min) or filter (0.22 µm PTFE). Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Purification via Recrystallization (Toluene System)
Context: Based on the solubility differential in aromatic solvents [1].
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Dissolution: Suspend the crude material in Toluene (approx. 10 mL/g).
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Heating: Heat the mixture to reflux (110°C) until a clear solution is obtained.
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Hot Filtration: If insoluble particulates remain, filter rapidly through a pre-warmed glass frit.[1][3]
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Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.
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Collection: Filter the resulting precipitate and wash with cold Toluene or Hexane to remove mother liquor impurities.[1]
Visualization of Solubility & Synthesis Workflow
The following diagram illustrates the solubility-driven workflow for synthesizing and isolating the compound, highlighting the critical role of solvent selection.
Figure 1: Solubility-driven synthesis and isolation workflow for 4-chloro-N-methylpyridine-3-carboxamide, emphasizing the temperature-dependent solubility in Toluene.
Applications in Drug Development[2][6]
Reaction Solvent Selection
For nucleophilic aromatic substitution (SNAr) reactions at the C-4 position (displacing the chlorine), DMSO or DMF are superior choices.[1] They solubilize both the pyridine intermediate and nucleophiles (amines/phenols) while stabilizing the transition state.[1]
Salt Formation
To improve aqueous solubility for biological dosing, the compound is often converted to its Hydrochloride (HCl) or Tosylate salt.[1]
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Method: Dissolve the free base in a minimal volume of Acetone or Ethanol, then add 1.0 equivalent of HCl (in dioxane or water). The salt typically precipitates due to the "Common Ion Effect" or reduced solubility in organic media.[1]
Chromatography
For purification on silica gel:
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Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (95:5 to 90:[1]10) is recommended. The methanol component is necessary to disrupt the amide's interaction with the silica stationary phase.[1]
References
-
Google Patents. 6-O-substituted benzoxazole and benzothiazole compounds and methods of inhibiting CSF-1R signaling.[1] Patent US20070237904A1.[1] Accessed Feb 26, 2026.[1] Link
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PubChem. 4-chloro-N-methylpyridine-3-carboxamide (Compound).[1][4] National Library of Medicine.[1][4] Accessed Feb 26, 2026.[1] Link[1]
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EvitaChem. 4-chloro-N-methylpyridine-3-carboxamide Product Data. Accessed Feb 26, 2026.[1] Link[1]
Sources
- 1. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide | C13H11ClN2O | CID 772355 - PubChem [pubchem.ncbi.nlm.nih.gov]
